Aluminium cerium trioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aluminium cerium trioxide is a compound that combines aluminium with cerium and other metals . Cerium, a rare-earth metal, has been explored for over a century for aluminium alloying due to the unique opportunities it creates in improving the properties of aluminium alloys . The role of cerium in forming stable, high-melting-point compounds, improving strength and thermal stability is analyzed along with its function as a grain refiner in the aluminum melt, the eutectic modifier, as de-gasifying and de-slagging agent through its reaction with gas and liquid impurities .

Synthesis Analysis

The synthesis of aluminium cerium alloys involves laboratory and industrial efforts . The binary Al–Ce, ternary Al–Ce–X and higher-order phase systems are reviewed with a focus on the aluminum-rich sections . The technologically important eutectic transformation in Al–Ce binary alloys, containing from 5 to 20 wt.% Ce and ranging from hypo- to hypereutectic compositions, was examined along with the microstructure and properties of its solidified product .Molecular Structure Analysis

The molecular structure of aluminium cerium trioxide is complex. The binary Al–Ce, ternary Al–Ce–X and higher-order phase systems are reviewed with a focus on the aluminum-rich sections . Initial analysis of the Al-Ce system using substantial amounts of Ce via powder metallurgy followed by hot forging showed promising strengths of an Al-8Fe-4Ce alloy at temperatures up to 343 °C .Chemical Reactions Analysis

Cerium in aluminium alloys plays a significant role in chemical reactions. Due to large atomic radius and tendency to lose the two outermost level s-electrons and 5d or 4f electron to become trivalent ion, rare earths are very active in chemical reactions . The role of cerium in forming stable, high-melting-point compounds, improving strength and thermal stability is analyzed along with its function as a grain refiner in the aluminum melt, the eutectic modifier, as de-gasifying and de-slagging agent through its reaction with gas and liquid impurities .Physical And Chemical Properties Analysis

Aluminium cerium trioxide exhibits remarkable physical and chemical properties. It is known for its high-temperature performance, long-term microstructural stability, and flexible processability . The alloy is lightweight, resistant to corrosion, and stable in temperatures up to 500℃ .科学的研究の応用

Corrosion Protection

Aluminum cerium oxide is utilized in creating corrosion protection layers . These layers are particularly effective in shielding materials from oxidative damage and environmental wear. The compound’s ability to form stable oxides makes it an excellent choice for long-term protection of metals and alloys, especially in harsh conditions .

Solid Oxide Fuel Cells (SOFCs)

In the energy sector, Aluminum cerium oxide serves as a component for solid oxide fuel cells . Its high ionic conductivity and stability at elevated temperatures make it suitable for use in SOFCs, which convert chemical energy into electrical energy through a clean and efficient process .

Water-Splitting Cells

This compound is also employed in electrodes for water-splitting cells . These cells are part of an innovative approach to generate hydrogen fuel by splitting water molecules. Aluminum cerium oxide’s catalytic properties enhance the efficiency of the water electrolysis process .

Photovoltaics

Aluminum cerium oxide’s optoelectronic properties are harnessed in the field of photovoltaics . It is used to improve the performance of solar cells by enhancing light absorption and electron transport, contributing to the development of more efficient solar energy systems .

Biomedical Research

Lastly, Aluminum cerium oxide nanoparticles have shown promise in biomedical research . They are explored for their potential in imaging and photodynamic therapy of cancer cells, as well as for liver protection against drug-induced injury. The compound’s unique chemical properties allow it to interact with biological systems in ways that can be leveraged for therapeutic purposes .

将来の方向性

The development of aluminium cerium alloys is ongoing, with a focus on high-temperature applications in the transportation industry . The alloys have shown potential for use in automotive, aerospace, and defense applications . Efforts are being made to commercialize the alloys and find new ways to use cerium, which will shore up market demand for an abundant rare earth element and create more value from domestic rare-earth mining operations .

作用機序

Target of Action

Aluminum cerium oxide primarily targets the process of aluminothermic reduction . This compound is used in the production of high-strength aluminum-cerium alloys . Cerium oxide, a byproduct of rare-earth mining, is reduced by liquid aluminum to produce these alloys . The role of cerium in forming stable, high-melting-point compounds, improving strength and thermal stability is also significant .

Mode of Action

The interaction of aluminum cerium oxide with its targets involves a multi-step reduction reaction . The reduction of cerium oxide by liquid aluminum is an energy- and cost-efficient route to produce high-strength Al–Ce alloys . This process involves the formation of stable, high-melting-point compounds, which contribute to the strength and thermal stability of the resulting alloys .

Biochemical Pathways

While aluminum cerium oxide is primarily used in industrial processes, cerium oxide nanoparticles have shown potential in biomedical applications. They exhibit redox activity, free radical scavenging property, and biofilm inhibition . These properties suggest that cerium oxide nanoparticles could interact with biochemical pathways involving reactive oxygen species .

Pharmacokinetics

The pharmacokinetics of aluminum cerium oxide, particularly in the form of cerium oxide nanoparticles, is an area of ongoing research . A physiologically based pharmacokinetic (PBPK) model has been developed to describe the time courses of cerium oxide nanoparticles in various tissues of rats . This model could provide insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these nanoparticles.

Result of Action

The reduction of cerium oxide by liquid aluminum results in the production of high-strength Al–Ce alloys . These alloys exhibit superior mechanical properties, even at high temperatures . Furthermore, alloys containing cerium have superior corrosion properties when compared to most aluminum alloys .

Action Environment

The action of aluminum cerium oxide is influenced by various environmental factors. For instance, the efficiency of the aluminothermic reduction process is temperature-dependent . Additionally, the corrosion inhibition behavior of cerium salt sealing on aluminum alloy is influenced by the production of corrosion products on the aluminum matrix .

特性

IUPAC Name |

aluminum;cerium(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Ce.3O/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUDWUVKKRQRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

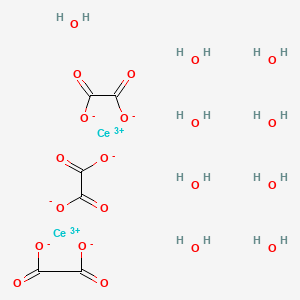

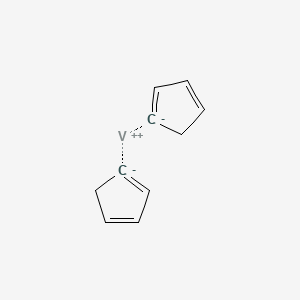

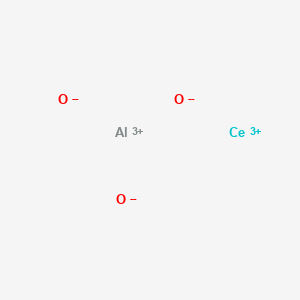

[O-2].[O-2].[O-2].[Al+3].[Ce+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCeO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.096 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium cerium trioxide | |

CAS RN |

12014-44-7 |

Source

|

| Record name | Aluminium cerium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium cerium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)